4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine
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Overview
Description
4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a morpholine moiety, making it a versatile scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core is known to bind to kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyridazine derivatives
- Morpholine-containing compounds
Uniqueness: What sets 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine apart is its unique combination of structural features, which confer distinct pharmacological properties. The presence of the cyclopropyl group enhances its binding affinity to certain targets, while the morpholine moiety improves its solubility and bioavailability .
Properties
Molecular Formula |
C14H16N4O2 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H16N4O2/c19-14(17-5-7-20-8-6-17)11-3-4-13-15-12(10-1-2-10)9-18(13)16-11/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
QGOFWNUDVIFLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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